N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound that features a carbazole moiety and a tricyclodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole derivative, followed by the introduction of the tricyclodecane moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the tricyclodecane structure, potentially altering its physical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbazole moiety may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain proteins or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-1-phenylmethanamine
- 2-(9H-carbazol-1-yl)acetic acid
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide is unique due to its combination of a carbazole moiety and a tricyclodecane structure. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific electronic characteristics, making it valuable for various advanced applications.
Properties
Molecular Formula |
C28H33N3O2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N'-(1-adamantyl)-N-(9-ethylcarbazol-3-yl)butanediamide |
InChI |
InChI=1S/C28H33N3O2/c1-2-31-24-6-4-3-5-22(24)23-14-21(7-8-25(23)31)29-26(32)9-10-27(33)30-28-15-18-11-19(16-28)13-20(12-18)17-28/h3-8,14,18-20H,2,9-13,15-17H2,1H3,(H,29,32)(H,30,33) |
InChI Key |
IKSLLSSNHRQDER-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)NC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.